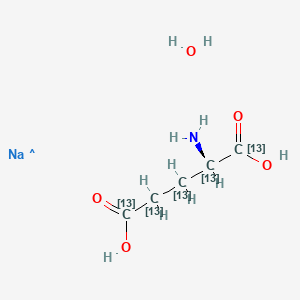
2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is known for its unique structure, which includes a purine base attached to a ribofuranosyl sugar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine typically involves the reaction of 6-mercaptopurine with ribose derivatives under specific conditions. One common method includes the use of chloroacetaldehyde, 2-chloropropanal, or bromomalonaldehyde as reagents . These reactions are carried out under controlled conditions to ensure the formation of the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification by chromatography and characterization using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the mercapto group.
Reduction: Reduction reactions can alter the purine base structure.
Substitution: Commonly involves the replacement of functional groups on the purine base.
Common Reagents and Conditions
Reagents such as chloroacetaldehyde, 2-chloropropanal, and bromomalonaldehyde are frequently used in reactions involving this compound . These reactions are typically conducted under mild to moderate conditions to prevent degradation of the nucleoside analog.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as imidazo-purine and formylimidazo-purine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel nucleoside analogs.
Biology: Studied for its role in DNA and RNA interactions.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine involves its incorporation into DNA and RNA, where it interferes with nucleic acid synthesis. This compound competes with natural nucleotides for incorporation into growing DNA and RNA chains, leading to chain termination and inhibition of cell proliferation . It targets enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), which are crucial for nucleotide metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylmercaptopurine riboside: Another nucleoside analog with similar anticancer properties.
Fludarabine phosphate: A nucleoside analog used in the treatment of hematological malignancies.
Nelarabine: A purine nucleoside analog with applications in oncology.
Uniqueness
2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine is unique due to its specific structure and the presence of both amino and mercapto groups, which contribute to its distinct biological activities and therapeutic potential .
Eigenschaften
Molekularformel |
C10H13N5O4S |
|---|---|
Molekulargewicht |
299.31 g/mol |
IUPAC-Name |
2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5+,6?,9-/m1/s1 |
InChI-Schlüssel |
OTDJAMXESTUWLO-ACJOCUEISA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)NC(=NC2=S)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)
![1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)



![N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide](/img/structure/B12390657.png)





